molecular formula C17H11ClF2N2O2 B2972418 5-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide CAS No. 1787905-65-0

5-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide

Cat. No.: B2972418
CAS No.: 1787905-65-0
M. Wt: 348.73
InChI Key: FOFGPTBDKCJSAU-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a chlorophenyl group, a difluorophenyl group, and an oxazole ring, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. The process often includes:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Difluorophenyl Group: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

5-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study biological processes and interactions at the molecular level.

    Medicine: This compound may have potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the presence of both chlorophenyl and difluorophenyl moieties. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c18-11-6-4-10(5-7-11)15-9-22-17(24-15)16(23)21-8-12-13(19)2-1-3-14(12)20/h1-7,9H,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFGPTBDKCJSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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